4,4'-Thiobis(2,6-xylenol) 4,4'-Thiobis(2,6-xylenol)
Brand Name: Vulcanchem
CAS No.: 18525-99-0
VCID: VC21014887
InChI: InChI=1S/C16H18O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
SMILES: CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C
Molecular Formula: C16H18O2S
Molecular Weight: 274.4 g/mol

4,4'-Thiobis(2,6-xylenol)

CAS No.: 18525-99-0

Cat. No.: VC21014887

Molecular Formula: C16H18O2S

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Thiobis(2,6-xylenol) - 18525-99-0

Specification

CAS No. 18525-99-0
Molecular Formula C16H18O2S
Molecular Weight 274.4 g/mol
IUPAC Name 4-(4-hydroxy-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenol
Standard InChI InChI=1S/C16H18O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Standard InChI Key JPSMTGONABILTP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C
Canonical SMILES CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C

Introduction

Identification and Nomenclature

Chemical Identity

4,4'-Thiobis(2,6-xylenol) is identified by the Chemical Abstracts Service (CAS) registry number 18525-99-0 and has an EINECS number of 242-401-5 . The compound has a molecular formula of C₁₆H₁₈O₂S and a precise molecular weight of 274.37800 g/mol . From a structural perspective, the compound features a central sulfur atom that bridges two 2,6-dimethylphenol units through their para positions, creating a distinctive thioether linkage that contributes to its chemical behavior and applications.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 4,4'-Thiodi(2,6-dimethylphenol)

  • 4,4'-Thiodi(2,6-xylenol)

  • 4,4'-Thiobis(2,6-dimethylphenol)

  • Phenol, 4,4'-thiobis[2,6-dimethyl-]

  • 4-(4-hydroxy-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenol

These various nomenclatures reflect different naming conventions but all refer to the same chemical entity with identical structural features.

Physical and Chemical Properties

Key Physical Properties

The physical properties of 4,4'-thiobis(2,6-xylenol) are critical for understanding its behavior in various applications and synthesis processes. Table 1 presents a comprehensive overview of its essential physical characteristics.

Table 1: Physical Properties of 4,4'-Thiobis(2,6-xylenol)

PropertyValueReference
Physical State at 25°CSolid
Molecular Weight274.37800 g/mol
Density1.23 g/cm³
Melting Point187.5-189.0°C (in benzene)
Boiling Point452°C at 760 mmHg
Flash Point219.3°C
Refractive Index1.649

The high melting and boiling points indicate strong intermolecular forces, likely resulting from hydrogen bonding between the phenolic hydroxyl groups and π-π stacking interactions between the aromatic rings.

Thermodynamic and Electronic Properties

The compound exhibits several notable thermodynamic and electronic properties that influence its reactivity and stability:

  • Vapor Pressure: 8.65×10⁻⁹ mmHg at 25°C, indicating very low volatility at room temperature

  • LogP (octanol-water partition coefficient): 4.48260, suggesting high lipophilicity and limited water solubility

  • pKa: Approximately 9.97±0.36 (predicted), indicating moderate acidity of the phenolic groups

  • Polar Surface Area (PSA): 65.76000, which helps predict membrane permeability

These properties collectively suggest that 4,4'-thiobis(2,6-xylenol) would have low volatility, limited water solubility, and moderate acidity of its phenolic groups.

Synthesis Methods

Conventional Synthesis Approach

The primary method for synthesizing 4,4'-thiobis(2,6-xylenol) involves the reaction of 2,6-dimethylphenol with elemental sulfur in the presence of a base and an appropriate anion. This process has been described in detail in patent literature and involves specific reaction conditions to achieve satisfactory yields .

The general reaction can be represented as:

2 (2,6-dimethylphenol) + S → 4,4'-thiobis(2,6-xylenol)

Detailed Synthesis Procedure

The synthesis process follows a specific sequence of steps as outlined below:

  • A solution of 2,6-dimethylphenol (also known as 2,6-xylenol) is prepared in a suitable solvent such as xylene in a reaction vessel .

  • A base, typically sodium metal, is added to the phenol-solvent mixture and heated to approximately 100°C until fully dissolved .

  • The reaction mixture is then cooled to a temperature range of 70-80°C, followed by the addition of elemental sulfur (commonly in the form of flowers of sulfur) .

  • The mixture is reheated to around 100°C, and a promoter is added gradually over a 2-4 hour period, with vigorous stirring to address the non-homogeneous nature of the reaction mixture .

  • Upon completion of the reaction, the mixture is cooled and diluted with a suitable diluent such as ether .

  • The diluted mixture is washed with dilute hydrochloric acid, followed by water, and then dried using a drying agent such as magnesium sulfate (MgSO₄) .

  • After removing the solvent, the resulting product is purified either through distillation or recrystallization from a suitable solvent such as acetic acid .

  • The final product is characterized by its melting point and confirmed through analytical methods to verify the carbon, hydrogen, oxygen, and sulfur content .

Alternative Purification Approach

An alternative purification approach involves washing the reaction mixture with dilute sodium hydroxide to separate phenolic materials. The residue, after drying and solvent removal, is then distilled to obtain the pure product .

Applications and Utility

Industrial Applications

4,4'-Thiobis(2,6-xylenol) has significant industrial applications, primarily derived from its chemical structure and properties:

  • Polymer Industry: The compound serves as a valuable monomer in the synthesis of several polymeric materials including:

    • Polyesters

    • Polycarbonates

    • Polyethers

    • Epoxy resins

  • Antioxidant Applications: The compound's phenolic groups enable it to function as an antioxidant, making it useful in stabilizing various materials against oxidative degradation .

Research Applications

In research contexts, 4,4'-thiobis(2,6-xylenol) is primarily used in studies focused on:

  • Structure-activity relationships of phenolic antioxidants

  • Development of novel polymer materials with enhanced properties

  • Comparative studies of thioether-linked bisphenols

Structure-Activity Relationships

Structural Features

The chemical behavior and applications of 4,4'-thiobis(2,6-xylenol) are largely determined by its key structural features:

  • Phenolic Hydroxyl Groups: The two hydroxyl groups contribute to the compound's antioxidant properties and potential for hydrogen bonding. They also serve as reactive sites for polymer formation .

  • Thioether Linkage: The sulfur bridge between the two phenol rings introduces flexibility to the molecular structure while maintaining thermal stability. This feature distinguishes it from oxygen-bridged or carbon-bridged bisphenols .

  • Methyl Substituents: The four methyl groups (two on each aromatic ring) provide steric hindrance around the phenolic hydroxyl groups, potentially enhancing the compound's antioxidant efficiency and influencing its reactivity patterns .

Comparison with Related Compounds

4,4'-Thiobis(2,6-xylenol) belongs to a broader family of thiobisphenols, which includes compounds with different substituents on the aromatic rings. One such related compound is 4,4'-thiobis[2-(1,1-dimethylethyl)-6-methyl-phenol], which has tert-butyl groups instead of methyl groups at certain positions .

The substitution pattern significantly affects properties such as:

  • Melting and boiling points

  • Solubility characteristics

  • Antioxidant efficiency

  • Polymerization behavior

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